2-Allyl-1-(benzyloxy)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-1-(benzyloxy)-4-methoxybenzene: is an organic compound with the molecular formula C17H18O2 It is a derivative of benzene, featuring an allyl group, a benzyloxy group, and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Allylation Reaction:
Starting Material: 4-methoxyphenol
Reagents: Allyl bromide, potassium carbonate
Conditions: The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures.
Product: 2-Allyl-4-methoxyphenol
-
Benzylation Reaction:
Starting Material: 2-Allyl-4-methoxyphenol
Reagents: Benzyl bromide, sodium hydride
Conditions: The reaction is conducted in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Product: 2-Allyl-1-(benzyloxy)-4-methoxybenzene
Industrial Production Methods:
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: The reaction is carried out in an acidic or basic medium.
Products: Oxidation of the allyl group can lead to the formation of aldehydes or carboxylic acids.
-
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: The reaction is performed in an inert solvent like ether or THF.
Products: Reduction of the benzyloxy group can yield benzyl alcohol derivatives.
-
Substitution:
Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Conditions: The reaction is conducted under controlled temperatures to avoid over-substitution.
Products: Halogenated derivatives of 2-Allyl-1-(benzyloxy)-4-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 2-Allyl-1-(benzyloxy)-4-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies to understand the interactions of benzene derivatives with biological systems, including enzyme inhibition and receptor binding.
Medicine:
Drug Development: Researchers explore its potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2-Allyl-1-(benzyloxy)-4-methoxybenzene exerts its effects depends on its interaction with molecular targets. The allyl and benzyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s electronic properties, making it a versatile molecule for different applications.
Vergleich Mit ähnlichen Verbindungen
- 2-Allyl-1-(benzyloxy)-5-methoxynaphthalene
- 2-Allyl-1-(benzyloxy)-4-methoxytoluene
Comparison:
- Structural Differences: While these compounds share similar functional groups, their core structures differ, leading to variations in their chemical and physical properties.
- Reactivity: The presence of different substituents on the benzene ring can influence the reactivity and stability of the compounds.
- Applications: Each compound may have unique applications based on its specific structure and properties, making 2-Allyl-1-(benzyloxy)-4-methoxybenzene distinct in its potential uses.
Eigenschaften
Molekularformel |
C17H18O2 |
---|---|
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
4-methoxy-1-phenylmethoxy-2-prop-2-enylbenzene |
InChI |
InChI=1S/C17H18O2/c1-3-7-15-12-16(18-2)10-11-17(15)19-13-14-8-5-4-6-9-14/h3-6,8-12H,1,7,13H2,2H3 |
InChI-Schlüssel |
IPUQIWHADWIXIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.